Avobenzone

描述

作用机制

生化分析

Biochemical Properties

Avobenzone has the ability to absorb ultraviolet light over a wider range of wavelengths . It interacts with UV rays, absorbing them and preventing them from penetrating the skin and causing cellular damage .

Cellular Effects

This compound’s primary role at the cellular level is to prevent damage caused by UV rays. By absorbing these rays, this compound reduces the impact of UV rays on skin cells, thereby limiting potential damage and the risk of conditions such as skin cancer .

Molecular Mechanism

This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). This is achieved through its molecular structure, which allows it to absorb high-energy UV rays and release them as lower-energy rays .

Temporal Effects in Laboratory Settings

This compound is sensitive to light, and to increase its stability and duration of action, photostabilizers are added in the sunscreen product . Over time, this compound can degrade when exposed to sunlight, which can reduce its effectiveness. Therefore, it is often formulated with other ingredients to improve its stability .

Subcellular Localization

As a topical agent, this compound is not intended to enter cells and therefore does not have a specific subcellular localization. It functions at the surface of the skin, providing a protective barrier against harmful UV radiation .

准备方法

合成路线和反应条件

阿伏苯宗的制备通常涉及对叔丁基苯甲酸和对甲氧基苯乙酮的克莱森缩合反应 . 该反应在碱性催化剂(如乙醇钠)存在下,在非极性溶剂(如甲苯或二甲苯)中进行 . 反应混合物在回流条件下加热,产物通过重结晶纯化。

工业生产方法

在工业环境中,可以使用改进的 ZSM-5 沸石固体酸催化剂来优化阿伏苯宗的制备 . 这种方法消除了对溶剂的需求,并减少了挥发性副产品的产生。 该过程涉及对甲氧基苯乙酮与对叔丁基甲基苯甲酸酯的酯化反应,然后缩合生成阿伏苯宗 .

化学反应分析

科学研究应用

阿伏苯宗主要用于防晒剂配方中,以提供针对 UVA 辐射的保护 . 它的能力吸收广谱 UVA 射线使其成为许多商业防晒霜中必不可少的成分。 此外,阿伏苯宗还用于各种护肤产品中,例如保湿霜和唇膏,以提供额外的 UVA 射线保护 .

在科学研究中,研究人员正在研究阿伏苯宗的光稳定性和光化学性质 . 研究人员正在探索各种策略来提高其稳定性,包括包封、使用抗氧化剂和加入光稳定剂 . 这些研究旨在提高阿伏苯宗在防晒剂配方中的有效性和安全性。

相似化合物的比较

属性

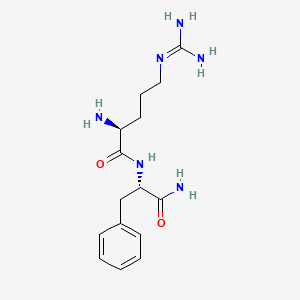

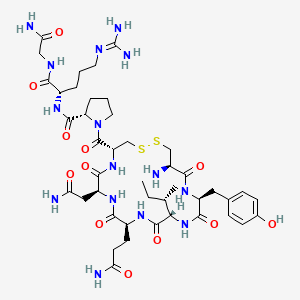

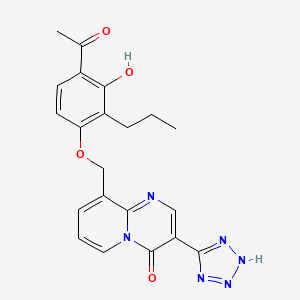

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFYCZVKIDDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044829 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg] | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Avobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Off-white to yellowish, crystalline powder | |

CAS No. |

70356-09-1 | |

| Record name | Avobenzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.5 °C | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does avobenzone interact with UVA radiation?

A1: this compound absorbs UVA radiation primarily through its enol tautomer, which exists due to intramolecular hydrogen bonding. [, , ] Upon absorption, this compound undergoes excited state transitions. This energy is then dissipated through various pathways, including radiative decay (fluorescence) and non-radiative decay (heat).

Q2: Why is this compound considered photo-unstable?

A2: While this compound effectively absorbs UVA, it is prone to photodegradation and photoisomerization upon prolonged exposure. [, , , , , ] This leads to a decrease in its UV filtering capacity over time, making it crucial to address its stability in formulations.

Q3: What factors influence this compound's photostability?

A3: Numerous factors impact this compound's photostability, including:

- Solvent Polarity and Proticity: this compound demonstrates solvent-dependent photostability. Studies indicate photodegradation in non-polar solvents like cyclohexane, photoisomerization in polar aprotic solvents like dimethylsulfoxide, and relative photostability in polar protic solvents like methanol. [, ]

- Presence of Oxygen: Photoisomerization of this compound is oxygen-dependent, while photodegradation can occur with or without oxygen. []

- Concentration: Studies suggest a concentration dependence on the long-term photoprotective efficacy of this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C18H22O3, and its molecular weight is 294.38 g/mol. [, ]

Q5: How is this compound structurally characterized?

A5: Various analytical techniques are employed for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information about this compound, including its keto-enol tautomerism. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps analyze this compound's absorption spectrum and quantify its concentration in formulations. [, , , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors, separates and quantifies this compound in mixtures, aiding in photostability and degradation studies. [, , , , , ]

Q6: How can this compound's stability be improved in sunscreen formulations?

A6: Several strategies are employed to enhance this compound's photostability:

- Encapsulation: Encapsulating this compound in carriers like solid lipid nanoparticles, nanoemulsions, or cyclodextrins can physically shield it from degradation and modulate its release. [, , , ]

- Photostabilizers: Adding photostabilizers like octocrylene, diethylhexyl 2,6-naphthalate (DEHN), or other UV filters can quench the excited state energy of this compound, minimizing its degradation. [, , , ]

- Antioxidants: Incorporating antioxidants like vitamin E, glutathione, or rosmarinic acid can scavenge reactive oxygen species generated during this compound's photodegradation. [, , , ]

- Formulation Optimization: Adjusting formulation parameters like pH, solvent polarity, and the presence of other excipients can impact this compound's stability. [, ]

Q7: What are some novel approaches to this compound photostabilization?

A7: Recent research explores innovative methods for enhancing this compound's stability, such as:

- Designing new photostabilizers with built-in antioxidant functionality. []

- Utilizing a two-step approach that combines direct triplet energy quenching with ROS quenching. []

- Developing composite sunscreens with covalently linked this compound and octocrylene motifs. []

Q8: What research is being conducted on this compound's safety?

A8: Current research focuses on:

- Evaluating this compound's potential phototoxicity using in vitro cell-based assays, such as the 3T3 neutral red uptake phototoxic assay. []

- Investigating the impact of different formulation strategies and photostabilizers on this compound's safety profile. []

- Assessing this compound's skin penetration and potential for systemic absorption. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。